molecular formula C13H12N2O B1663883 Harmine CAS No. 442-51-3

Harmine

Cat. No. B1663883
CAS RN: 442-51-3
M. Wt: 212.25 g/mol
InChI Key: BXNJHAXVSOCGBA-UHFFFAOYSA-N
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Safety and Hazards

Harmine can cause behavioral excitement and skin and appendages changes in mice at a subcutaneous LD50 of 243 mg/kg .

Future Directions

Harmine has shown great potential in the treatment of diabetes . It is a promising therapeutic agent for cardiac hypertrophy independent of blood pressure modulation . Overcoming the clinical challenges of traditional ayahuasca, a first-in-human trial exploring novel routes of administration of N,N-Dimethyltryptamine and this compound has been conducted .

Biochemical Analysis

Biochemical Properties

Harmine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. Notably, this compound inhibits acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial for neurotransmitter regulation . Additionally, this compound increases the levels of brain-derived neurotrophic factor (BDNF) and glutamate transporter subtype 1 (GLT-1), enhancing neuroprotection . This compound also activates protein kinase-A (PKA)-mediated ubiquitin-proteosome system (UPS), contributing to its neuroprotective effects .

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. This compound reduces the levels of inflammatory mediators, NADPH oxidase, and reactive oxygen species (ROS), while increasing antioxidant enzyme levels . These actions help protect neurons from oxidative stress and inflammation, promoting overall cellular health .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to and inhibits AChE and BChE, preventing the breakdown of acetylcholine and enhancing cholinergic signaling . This compound also activates the PKA-mediated UPS, which helps in the degradation of misfolded proteins and prevents their aggregation . Additionally, this compound increases the expression of BDNF and GLT-1, promoting neuronal survival and function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. This compound is relatively stable, but its degradation products can influence its long-term effects on cellular function. In vitro and in vivo studies have shown that this compound maintains its neuroprotective properties over extended periods, although its efficacy may decrease with prolonged exposure .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound exhibits neuroprotective and anti-inflammatory effects without significant toxicity . At high doses, this compound can cause adverse effects, including neurotoxicity and hepatotoxicity . Threshold effects have been observed, where the beneficial effects of this compound plateau or diminish at higher concentrations .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as monoamine oxidase (MAO), which metabolizes this compound into harmol and harmalol . These metabolites retain some pharmacological activity but are generally less potent than this compound . This compound also affects metabolic flux and metabolite levels, contributing to its overall biochemical effects .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and localization . This compound accumulates in specific tissues, such as the brain, where it exerts its neuroprotective effects . Its distribution is influenced by factors such as blood-brain barrier permeability and tissue-specific transporters .

Subcellular Localization

This compound’s subcellular localization affects its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . This compound’s localization within neurons, for example, allows it to modulate synaptic function and protect against neurodegenerative processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: Harmine can be synthesized through several methods. One common synthetic route involves the thermolysis of substituted 4-aryl-3-azidopyridines. This method allows for the creation of this compound and its structural analogs . Another approach involves the decarboxylation of beta-carboline carboxylic acid, followed by hydroxylation and methylation to yield this compound .

Industrial Production Methods: Industrial production of this compound typically involves the extraction from natural sources such as Peganum harmala seeds. The seeds are ground and subjected to solvent extraction, followed by purification processes such as crystallization to isolate this compound .

Comparison with Similar Compounds

Harmine is part of a group of compounds known as beta-carboline alkaloids. Similar compounds include:

Uniqueness of this compound: this compound’s unique combination of MAO-A inhibition and DYRK1A inhibition sets it apart from other beta-carboline alkaloids. This dual mechanism of action contributes to its wide range of pharmacological effects and potential therapeutic applications .

properties

IUPAC Name

7-methoxy-1-methyl-9H-pyrido[3,4-b]indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O/c1-8-13-11(5-6-14-8)10-4-3-9(16-2)7-12(10)15-13/h3-7,15H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXNJHAXVSOCGBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC2=C1NC3=C2C=CC(=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30196066
Record name Harmine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Harmine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030311
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS RN

442-51-3
Record name Harmine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=442-51-3
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Record name Harmine
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Harmine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB07919
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
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Record name Harmine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Harmine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.006.485
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Record name HARMINE
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Record name Harmine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030311
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

264 - 265 °C
Record name Harmine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030311
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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